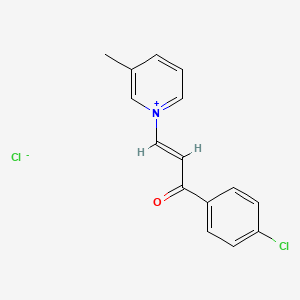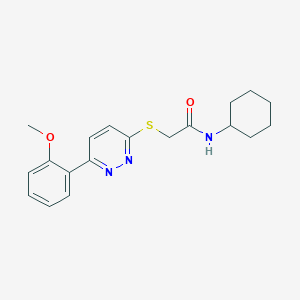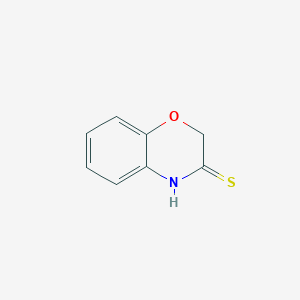
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylpyridinium moiety, and a prop-2-en-1-one linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Synthesis of the Methylpyridinium Intermediate: This step involves the alkylation of pyridine to introduce the methyl group at the 3-position.
Coupling Reaction: The chlorophenyl and methylpyridinium intermediates are coupled through a condensation reaction to form the prop-2-en-1-one linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one bromide
- 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one iodide
Uniqueness
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClNO.ClH/c1-12-3-2-9-17(11-12)10-8-15(18)13-4-6-14(16)7-5-13;/h2-11H,1H3;1H/q+1;/p-1/b10-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQSMWBHJWEKPN-VRTOBVRTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2368262.png)


![7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2368268.png)
![Methyl 2-amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2368269.png)

![2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2368273.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2368275.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2368276.png)

![5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2368280.png)
![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)

